molecular formula C5H14Cl2N2 B6212538 rac-(1r,3s)-1-methylcyclobutane-1,3-diamine dihydrochloride, trans CAS No. 2728727-55-5

rac-(1r,3s)-1-methylcyclobutane-1,3-diamine dihydrochloride, trans

Cat. No.: B6212538
CAS No.: 2728727-55-5
M. Wt: 173.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,3S)-1-methylcyclobutane-1,3-diamine dihydrochloride, trans is a chiral diamine compound with significant potential in various scientific fields. This compound is characterized by its unique cyclobutane ring structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-1-methylcyclobutane-1,3-diamine dihydrochloride, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with methylamine, followed by purification steps to isolate the desired diastereomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-1-methylcyclobutane-1,3-diamine dihydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclobutane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted cyclobutane derivatives, amine oxides, and reduced amine compounds.

Scientific Research Applications

rac-(1R,3S)-1-methylcyclobutane-1,3-diamine dihydrochloride, trans has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-1-methylcyclobutane-1,3-diamine dihydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride
  • rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride

Uniqueness

rac-(1R,3S)-1-methylcyclobutane-1,3-diamine dihydrochloride, trans is unique due to its specific cyclobutane ring structure, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

2728727-55-5

Molecular Formula

C5H14Cl2N2

Molecular Weight

173.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.